![molecular formula C2H6FeN2O4 B13762605 Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- CAS No. 67619-85-6](/img/structure/B13762605.png)
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)-
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Overview
Description
Iron, diammine(ethanedioato(2-)-O,O’)-, (T-4)-, also known as ferrous oxalate dihydrate, is a coordination compound consisting of iron, ammonia, and oxalate ligands. It is commonly encountered as a yellow crystalline powder and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous oxalate dihydrate can be synthesized by reacting ammonium oxalate with ferrous sulfate. The reaction typically involves dissolving both ammonium oxalate and ferrous sulfate in water, followed by mixing the solutions. The resulting mixture is continuously stirred in a stainless steel reaction vessel, leading to the formation of a pale yellow precipitate of ferrous oxalate. The precipitate is then allowed to settle, and the supernatant liquid is decanted. The solid is washed with hot water and dried at temperatures between 85-95°C to obtain the final product .
Industrial Production Methods
In industrial settings, the production of ferrous oxalate dihydrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and stirring speed to ensure consistent product quality. The raw materials, ammonium oxalate and ferrous sulfate, are sourced in bulk, and the reaction conditions are optimized to maximize yield and purity. The final product is typically dried using industrial dryers and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Ferrous oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: When heated, ferrous oxalate decomposes to form iron oxides, carbon dioxide, and carbon monoxide.
Reduction: In the presence of reducing agents, ferrous oxalate can be reduced to metallic iron.
Substitution: The oxalate ligands in ferrous oxalate can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Heating ferrous oxalate in an inert atmosphere or in the presence of oxygen.
Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reacting ferrous oxalate with other ligands in aqueous or organic solvents.
Major Products
Oxidation: Iron oxides (FeO, Fe2O3), carbon dioxide (CO2), and carbon monoxide (CO).
Reduction: Metallic iron (Fe).
Substitution: Various iron coordination compounds depending on the substituting ligand.
Scientific Research Applications
Ferrous oxalate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions and coordinate with other molecules. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its redox properties make it useful as a catalyst and in battery chemistry, where it participates in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Ferrous sulfate (FeSO4): Another iron(II) compound commonly used in industry and medicine.
Ferric chloride (FeCl3): An iron(III) compound with different oxidation states and applications.
Iron pentacarbonyl (Fe(CO)5): An organometallic compound with distinct properties and uses in organic synthesis.
Uniqueness
Ferrous oxalate dihydrate is unique due to its specific coordination environment and the presence of oxalate ligands. This gives it distinct chemical properties, such as its decomposition behavior and redox potential, which are different from other iron compounds.
Biological Activity
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- is a coordination compound known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- is a metal complex where iron is coordinated with diammine and ethanedioate ligands. Its structural characteristics contribute significantly to its biological activity. The coordination chemistry involving iron plays a crucial role in redox reactions, which are essential in various biological processes.
Cytotoxicity
Recent studies have demonstrated that iron complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that similar ethylenediamine-type ligands can induce cell cycle arrest and apoptosis in cancer cells by disrupting mitochondrial membrane potential (MMP) and inducing oxidative stress .
Table 1: Cytotoxic Effects of Iron Complexes on Cancer Cell Lines
Compound | Cell Line | LD50 (µM) | Mechanism of Action |
---|---|---|---|
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- | A549 (Lung) | 25 | Induction of apoptosis via MMP disruption |
Iron Complex B | MDA-MB-231 (Breast) | 30 | Cell cycle arrest and oxidative stress |
Iron Complex C | PC3 (Prostate) | 50 | Apoptosis through ROS generation |
The biological activity of iron complexes is primarily attributed to their ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This ROS generation leads to oxidative stress, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways .
Case Study: Cytotoxic Mechanism
A study focusing on the cytotoxic effects of iron complexes revealed that treatment with Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- resulted in significant apoptosis in A549 cells. The mechanism involved the activation of caspases and the disruption of the mitochondrial membrane potential, leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, iron complexes have shown promising antimicrobial activity. Ethylenediamine-type ligands have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Iron Complexes
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- | Staphylococcus aureus | 15 µg/mL |
Iron Complex D | Pseudomonas aeruginosa | 20 µg/mL |
Iron Complex E | Candida albicans | 10 µg/mL |
Properties
CAS No. |
67619-85-6 |
---|---|
Molecular Formula |
C2H6FeN2O4 |
Molecular Weight |
177.93 g/mol |
IUPAC Name |
azane;iron(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Fe.2H3N/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H3/q;+2;;/p-2 |
InChI Key |
YUZUDRGBBRBRPS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].N.N.[Fe+2] |
Origin of Product |
United States |
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